molecular formula C18H21N3O2S B6497813 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 952993-75-8

2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B6497813
CAS No.: 952993-75-8
M. Wt: 343.4 g/mol
InChI Key: HDVWGZMNMGHYFS-UHFFFAOYSA-N
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Description

The compound 2-{7-ethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]acetamide features a thiazolo[3,2-a]pyrimidine core, a bicyclic heterocyclic system comprising fused thiazole and pyrimidine rings. Key structural features include:

  • 7-Ethyl substituent: Enhances lipophilicity and steric bulk.
  • 3-Acetamide side chain: Linked to a 4-methylbenzyl group, contributing to molecular recognition and pharmacokinetic properties.

This compound is hypothesized to exhibit pharmacological activity due to its structural similarity to bioactive thiazolo-pyrimidine derivatives, which are known for anti-inflammatory, antimicrobial, and analgesic properties .

Properties

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-14-8-17(23)21-15(11-24-18(21)20-14)9-16(22)19-10-13-6-4-12(2)5-7-13/h4-8,15H,3,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVWGZMNMGHYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following thiazolo[3,2-a]pyrimidine derivatives share structural motifs but differ in substituents and functional groups:

Compound Name Substituents (Positions) Key Functional Groups Reference
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-Methyl, 5-Phenyl, 2-(Trimethoxybenzylidene) Ester (C6), Keto (C3)
Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-Acetoxyphenyl), 2-(2-Bromobenzylidene) Bromine, Acetoxy, Ester (C6)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2-(2-Acetoxybenzylidene), 5-Phenyl Acetoxy, Ester (C6)
Target Compound 7-Ethyl, 3-(4-Methylbenzylacetamide) Acetamide, Keto (C5) N/A

Key Structural Differences :

  • Position 2 : The target compound lacks the benzylidene substituents seen in analogues (e.g., trimethoxybenzylidene ), which are critical for π-π stacking interactions.
  • Position 7 : The ethyl group offers intermediate steric bulk compared to methyl substituents in analogues .
Pharmacological and Physicochemical Properties
  • Solubility : The acetamide group in the target compound may improve aqueous solubility compared to ester-containing analogues (e.g., ).
  • Bioactivity :
    • Analogues with benzylidene substituents (e.g., ) show enhanced antimicrobial activity due to planar aromatic systems.
    • The 4-methylbenzyl group in the target compound may favor CNS penetration, similar to pyrazole-acetamide analgesics .
  • Crystallography :
    • The thiazolo[3,2-a]pyrimidine core in analogues adopts a flattened boat conformation, with puckering influenced by substituents .
    • Hydrogen-bonding patterns (C–H···O) stabilize crystal packing, as observed in .

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